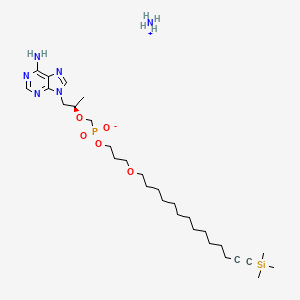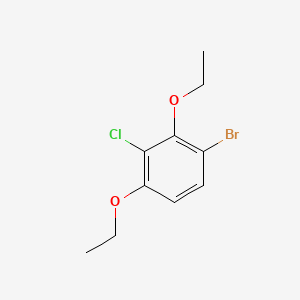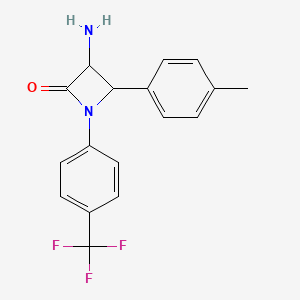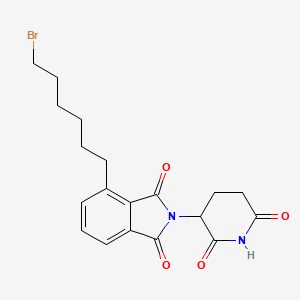
1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine is an organic compound that features a cyclohexyl group attached to an ethyl chain, which is further connected to a pyrrolidine ring with a methylamine substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine typically involves multiple steps. One common method starts with the preparation of the cyclohexylethyl group, which can be synthesized through the hydrogenation of cyclohexene followed by alkylation with ethyl bromide. The resulting 2-cyclohexylethyl bromide is then reacted with N-methylpyrrolidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any double bonds or carbonyl groups to their corresponding alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: N-alkylated or N-acylated derivatives
科学研究应用
1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole
- 1-(2-cyclohexylethyl)-N-methylpyrrolidine
- 2-cyclohexylethylamine
Uniqueness
1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine is unique due to its specific combination of a cyclohexyl group, ethyl chain, and pyrrolidine ring with a methylamine substituent This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds
属性
分子式 |
C13H26N2 |
|---|---|
分子量 |
210.36 g/mol |
IUPAC 名称 |
1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C13H26N2/c1-14-13-8-10-15(11-13)9-7-12-5-3-2-4-6-12/h12-14H,2-11H2,1H3 |
InChI 键 |
TZIMYYSTACVWEM-UHFFFAOYSA-N |
规范 SMILES |
CNC1CCN(C1)CCC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


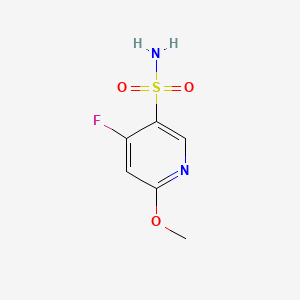

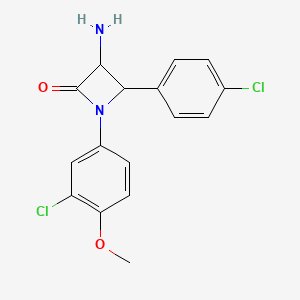
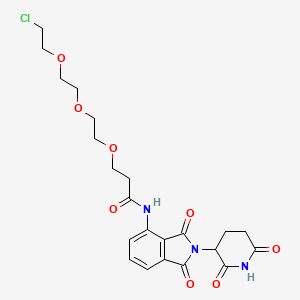
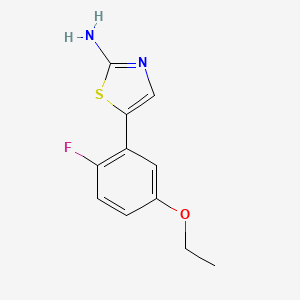
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14771408.png)

![4-(4-Bromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14771424.png)

